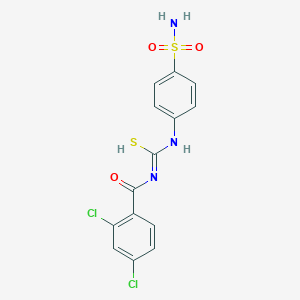![molecular formula C15H11ClN4O4S B320920 N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide](/img/structure/B320920.png)
N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a nitrobenzamide moiety, and a hydrazo linkage
Wissenschaftliche Forschungsanwendungen
N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with a thiocarbonyl compound to introduce the sulfanylidenemethyl group. Finally, the nitrobenzamide moiety is introduced through a coupling reaction with 2-nitrobenzoyl chloride under basic conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
Wirkmechanismus
The mechanism of action of N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Vergleich Mit ähnlichen Verbindungen
N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide can be compared with other similar compounds, such as:
N-[[[(2-chlorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-aminobenzamide: This compound has an amino group instead of a nitro group, which may result in different reactivity and biological activity.
N-[[[(2-chlorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-methylbenzamide: The presence of a methyl group instead of a nitro group can affect the compound’s solubility and chemical stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H11ClN4O4S |
|---|---|
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
N-[[(2-chlorobenzoyl)amino]carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C15H11ClN4O4S/c16-11-7-3-1-5-9(11)14(22)18-19-15(25)17-13(21)10-6-2-4-8-12(10)20(23)24/h1-8H,(H,18,22)(H2,17,19,21,25) |
InChI-Schlüssel |
GWDIGPDYYXVEDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide](/img/structure/B320838.png)
![2,4-dichloro-N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B320839.png)
![N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320840.png)



![2,4-dichloro-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320844.png)
![4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B320849.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B320850.png)
![2-nitro-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320852.png)
![4,5-Dimethyl-2-({[(2-methylbenzoyl)amino]carbothioyl}amino)-3-thiophenecarboxamide](/img/structure/B320856.png)
![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide](/img/structure/B320857.png)
![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320860.png)
![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea](/img/structure/B320861.png)
